molecular formula C11H14ClNO B13505612 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride

4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride

Cat. No.: B13505612
M. Wt: 211.69 g/mol
InChI Key: ZSQWFCBAJASQME-UHFFFAOYSA-N
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Description

4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride is a chemical compound known for its unique spiro structure, which includes a benzoxazepine ring fused with a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ortho-hydroxyacetophenone with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dihydro-2H-spiro[1,5-benzoxazepine-3,1’-cyclopentane]-4-one
  • 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-5-one hydrochloride
  • 2,3-dihydro-1,5-benzoxazepines

Uniqueness

4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other benzoxazepine derivatives .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

spiro[4,5-dihydro-2H-1,4-benzoxazepine-3,1'-cyclopropane];hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-2-4-10-9(3-1)7-12-11(5-6-11)8-13-10;/h1-4,12H,5-8H2;1H

InChI Key

ZSQWFCBAJASQME-UHFFFAOYSA-N

Canonical SMILES

C1CC12COC3=CC=CC=C3CN2.Cl

Origin of Product

United States

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